molecular formula C10H14O3 B13933053 Spiro[3.5]nonane-1,3-dione, 7-methoxy-

Spiro[3.5]nonane-1,3-dione, 7-methoxy-

Katalognummer: B13933053
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: OMUZMYWBVAKMRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[3.5]nonane-1,3-dione, 7-methoxy- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonane-1,3-dione typically involves multi-step reactions. One common method starts with cyclohexanecarboxylic acid chloride, which undergoes a series of reactions to form the desired spiro compound. The reaction conditions often include the use of triethylamine in diethyl ether and hexane, followed by treatment with hydrochloric acid and water .

Industrial Production Methods

While specific industrial production methods for Spiro[3.5]nonane-1,3-dione, 7-methoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[3.5]nonane-1,3-dione, 7-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Spiro[3.5]nonane-1,3-dione, 7-methoxy- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-methoxy- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[4.5]decane-7,9-dione
  • Spiro[5.5]undecane-2,4-dione
  • Spiro[3.5]nonane-6,8-dione

Uniqueness

Spiro[3.5]nonane-1,3-dione, 7-methoxy- is unique due to its specific structural configuration and the presence of the methoxy group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

7-methoxyspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-13-7-2-4-10(5-3-7)8(11)6-9(10)12/h7H,2-6H2,1H3

InChI-Schlüssel

OMUZMYWBVAKMRP-UHFFFAOYSA-N

Kanonische SMILES

COC1CCC2(CC1)C(=O)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.